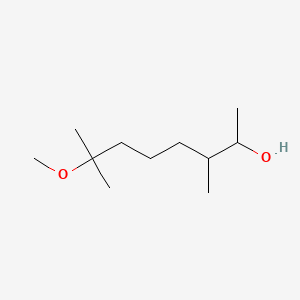

7-Methoxy-3,7-dimethyloctan-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-3,7-dimethyloctan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O2/c1-9(10(2)12)7-6-8-11(3,4)13-5/h9-10,12H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJVRYPHKSDHLTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)(C)OC)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5052090 | |

| Record name | 7-Methoxy-3,7-dimethyloctan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41890-92-0 | |

| Record name | 3,7-Dimethyl-7-methoxy-2-octanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41890-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxytrimethylheptanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041890920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Octanol, 7-methoxy-3,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7-Methoxy-3,7-dimethyloctan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5052090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-methoxy-3,7-dimethyloctan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.504 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOXYTRIMETHYLHEPTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5M2LIP7IL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Methoxy-3,7-dimethyloctan-2-ol

This guide provides a comprehensive technical overview of 7-Methoxy-3,7-dimethyloctan-2-ol, a significant molecule in the fragrance industry with potential relevance in other fields of chemical research. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, synthesis, and analytical characterization of this bifunctional molecule, grounding all claims in authoritative data.

Introduction and Molecular Overview

This compound (CAS No. 41890-92-0), also known by trade names such as Osyrol® and Elesant, is a synthetic aliphatic alcohol and ether.[1][2][3] Structurally, it is a derivative of citronellol, placing it within the broader family of terpene-related compounds which are a major focus in chemical applications research.[4] Its molecular structure, featuring a secondary alcohol at the C2 position and a methoxy group at the C7 position, imparts a unique combination of properties. The presence of two stereocenters (at C2 and C3) means the molecule can exist as a mixture of four possible isomers, which is the form typically used in commercial applications.[2]

Primarily recognized for its distinctive sandalwood-like scent with floral and milky undertones, its primary application is in perfumery for cosmetics, toiletries, and soaps.[1][2][5] However, the presence of both a hydroxyl and an ether functional group offers multiple sites for chemical transformation, making it a potentially valuable intermediate for synthetic chemistry.[4] Furthermore, research into related terpene alcohols has indicated potential biochemical and pharmaceutical applications, and the inclusion of a methoxy group can influence a molecule's metabolic stability, a key consideration in drug development.[4]

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of this compound are critical for its handling, application, and analysis.

Physicochemical Data

The compound is a clear, nearly colorless liquid at room temperature.[1][5] A summary of its key quantitative properties is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₄O₂ | [1][2] |

| Molecular Weight | 188.31 g/mol | [2][6] |

| CAS Number | 41890-92-0 | [1][2] |

| Appearance | Colorless clear liquid | [2][5][7] |

| Odor | Sandalwood, floral, woody, soapy | [1][2][5][7] |

| Boiling Point | 229-230 °C at 760 mmHg | [7] |

| Flash Point | >100 °C (>212 °F) | [2][7] |

| Density | ~0.9 g/cm³ | [2] |

| Specific Gravity | 0.899 - 0.902 @ 20°C | [7] |

| Refractive Index | 1.446 - 1.448 @ 20°C | [7] |

| pKa | 15.10 ± 0.20 (Predicted) | [1] |

| LogP (o/w) | 2.134 - 2.76 (Estimated) | [2][5][7] |

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the structural elucidation and quality control of this compound. While specific spectra are proprietary, a predictive analysis based on its structure provides valuable insight.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methoxy group protons (a singlet around 3.3 ppm), the proton on the carbon bearing the hydroxyl group (a multiplet), and a complex series of signals for the various methylene and methyl protons along the aliphatic chain.[4] Due to potential signal overlap, 2D NMR techniques like COSY, HSQC, and HMBC are crucial for unambiguous assignment.[4]

-

¹³C NMR: The carbon NMR spectrum would display 11 unique signals corresponding to each carbon atom. The carbons attached to the oxygen atoms (C2 and C7) are expected to resonate in the downfield region (typically 70-80 ppm).[4]

-

-

Mass Spectrometry (MS):

-

Electron Ionization (EI) mass spectrometry is a standard technique for this type of molecule. The molecular ion peak ([M]⁺) would be observed at m/z 188. Key fragmentation pathways would involve alpha-cleavage adjacent to the oxygen atoms.

-

Alpha-Cleavage at C2: Cleavage of the C2-C3 bond would result in the loss of an alkyl radical to form a stable oxonium ion.

-

Alpha-Cleavage at C7: Cleavage of the C6-C7 bond is also expected, leading to a resonance-stabilized ion containing the methoxy group.[4] A proposed fragmentation pathway is illustrated below.

-

Caption: Proposed EI-MS fragmentation of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band for the alcohol group around 3400 cm⁻¹ and distinct C-O stretching bands for the alcohol and ether functionalities in the 1100-1200 cm⁻¹ region.[4]

Synthesis and Chemical Reactivity

Manufacturing Process

This compound is not known to occur naturally and is produced synthetically.[1][5] The most common industrial synthesis is a multi-step process starting from dihydromyrcene.[1][2][5] The causality behind this pathway lies in the selective transformation of the two double bonds present in the starting material.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis from Dihydromyrcene

This protocol is a generalized representation based on established chemical transformations.[1][2][5]

-

Step 1: Hydrochlorination. Dihydromyrcene is reacted with hydrochloric acid. The reaction proceeds via Markovnikov addition to the more substituted double bond, yielding 2-chloro-2,6-dimethyl-7-octene. This step is selective because the tertiary carbocation intermediate is more stable.

-

Step 2: Methoxylation. The resulting alkyl chloride undergoes nucleophilic substitution with a methoxide source (e.g., sodium methoxide or methanol with a base) to replace the chlorine atom with a methoxy group, forming the ether linkage.[2]

-

Step 3: Epoxidation. The remaining, less substituted double bond is then selectively oxidized using a peracid (e.g., m-CPBA) to form the corresponding epoxide.

-

Step 4: Hydrogenation. The final step involves the reduction of the epoxide. This is typically achieved by catalytic hydrogenation using Raney nickel as the catalyst, often in the presence of a base like triethylamine to control selectivity.[1][5] This opens the epoxide ring to form the secondary alcohol at the C2 position.

-

Purification: The final product is purified by fractional distillation under reduced pressure to achieve the high purity required for fragrance applications.

Chemical Reactivity

The bifunctional nature of this compound dictates its reactivity.

-

Reactions of the Secondary Alcohol:

-

Oxidation: Unlike a tertiary alcohol, the secondary alcohol at C2 can be oxidized using standard oxidizing agents (e.g., PCC, Swern oxidation, or hypochlorite-based reagents) to yield the corresponding ketone, 7-methoxy-3,7-dimethyloctan-2-one. This transformation is a key reaction for secondary alcohols.[8]

-

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters.

-

Conversion to Leaving Groups: The alcohol can be converted into a better leaving group, such as a tosylate or an alkyl halide (using reagents like SOCl₂ or PBr₃), to facilitate subsequent nucleophilic substitution or elimination reactions.[3][9]

-

-

Reactions of the Ether:

-

Ether Cleavage: The methoxy group is generally stable but can be cleaved under harsh conditions using strong acids like HBr or HI. This reaction is a standard method for deprotecting methyl ethers to reveal a hydroxyl group.[10]

-

Applications and Biological Significance

Industrial Applications

The primary and well-established application of this compound is as a fragrance ingredient.[5][7] It is valued for its persistent and diffusive sandalwood character, which provides a milky and woody note to fragrance compositions.[2] It is frequently used in high-quality perfumes, cosmetics, soaps, and other toiletries.[1]

Relevance for Drug Development

While not an active pharmaceutical ingredient itself, its structural features are of interest to medicinal chemists and drug development professionals:

-

Terpenoid Scaffold: As a terpene derivative, it belongs to a class of natural products known for a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.[11][12][13] Studies on other terpene alcohols have shown they can exhibit significant bioactivity, suggesting that novel derivatives of this scaffold could be explored.[12]

-

Metabolic Stability: The presence of a methoxy group can significantly alter the metabolic profile of a molecule.[4] Methoxy groups are often introduced into drug candidates to block sites of oxidative metabolism (e.g., hydroxylation), thereby increasing the compound's half-life and bioavailability. Understanding the reactivity and stability of this methoxy-alcohol structure can inform the design of new chemical entities.

-

Synthetic Intermediate: The dual functionality allows it to serve as a versatile building block. The alcohol can be used as a handle to attach the molecule to other scaffolds, while the ether provides lipophilicity and a potential site for later-stage modification.

Safety and Handling

From a safety perspective, this compound is considered to have low toxicity by ingestion (oral LD50 in rats is 4490 mg/kg).[7] However, it is classified as a skin irritant.[7]

-

Handling: Standard laboratory personal protective equipment, including safety glasses and chemical-resistant gloves, should be worn.[14] Work should be conducted in a well-ventilated area to avoid inhaling vapors.[14]

-

Storage: The material should be stored in a cool, dry place in a tightly sealed container, away from sources of ignition.[14]

-

Spills: In case of a spill, absorb with an inert material (e.g., sand) and dispose of it according to local regulations.[15] Avoid release into drains and waterways.[15]

Conclusion

This compound is a well-characterized synthetic molecule with a primary role in the fragrance industry. Its robust synthesis, pleasant olfactory properties, and chemical stability have secured its commercial value. For the scientific research community, its true potential may lie in its utility as a bifunctional building block and as a scaffold for investigating the biological activities of alkoxy-substituted terpene alcohols. The principles governing its synthesis and reactivity are textbook examples of functional group manipulation, providing a solid foundation for further exploration and derivatization in medicinal and materials chemistry.

References

-

Osyrol® (CAS N° 41890-92-0) - ScenTree. (n.d.). Retrieved January 27, 2026, from [Link]

-

sandal octanol, 41890-92-0 - The Good Scents Company. (n.d.). Retrieved January 27, 2026, from [Link]

-

Szymanowska, U., et al. (2013). Biological activity of terpene compounds produced by biotechnological methods. Applied Microbiology and Biotechnology. Retrieved January 27, 2026, from [Link]

-

Ashenhurst, J. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. Retrieved January 27, 2026, from [Link]

-

Gąsiorowski, K., et al. (2016). Biological activity of terpene compounds produced by biotechnological methods. Postępy Higieny i Medycyny Doświadczalnej. Retrieved January 27, 2026, from [Link]

-

17.6: Reactions of Alcohols - Chemistry LibreTexts. (2024). Retrieved January 27, 2026, from [Link]

-

Alcohol or phenol synthesis by ether cleavage - Organic Chemistry Portal. (n.d.). Retrieved January 27, 2026, from [Link]

-

Safety Data Sheet - OSYROL - directpcw. (2023). Retrieved January 27, 2026, from [Link]

-

7-Methoxy-3,7-dimethyloctan-3-ol | C11H24O2 | CID 3024049 - PubChem. (n.d.). Retrieved January 27, 2026, from [Link]

-

Kubo, I., & Muroi, H. (2008). Effects of Two Terpene Alcohols on the Antibacterial Activity and the Mode of Action of Farnesol against Staphylococcus aureus. Journal of Applied Microbiology. Retrieved January 27, 2026, from [Link]

-

Reactions of Alcohols - Unknown Source. (n.d.). Retrieved January 27, 2026, from [Link]

-

(PDF) Biological Activity of Bicyclic Monoterpene Alcohols - ResearchGate. (2025). Retrieved January 27, 2026, from [Link]

-

12.6 Substitution Reactions of Alcohols | Organic Chemistry - YouTube. (2021). Retrieved January 27, 2026, from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 3,7-Dimethyl-7-methoxyoctan-2-ol | The Fragrance Conservatory [fragranceconservatory.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. sandal octanol, 41890-92-0 [thegoodscentscompany.com]

- 6. echemi.com [echemi.com]

- 7. 7-Methoxy-3,7-dimethyloctan-3-ol | C11H24O2 | CID 3024049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Alcohol or phenol synthesis by ether cleavage [organic-chemistry.org]

- 11. Biological activity of terpene compounds produced by biotechnological methods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Effects of Two Terpene Alcohols on the Antibacterial Activity and the Mode of Action of Farnesol against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. ulprospector.com [ulprospector.com]

Osyrol: A Comprehensive Technical Guide to its Physical and Chemical Characteristics for Researchers and Drug Development Professionals

Introduction

Osyrol®, a synthetic fragrance ingredient with the chemical name 7-methoxy-3,7-dimethyloctan-2-ol, is recognized for its pleasant, woody, and floral scent reminiscent of sandalwood.[1] While its primary application lies within the fragrance industry, a thorough understanding of its physicochemical properties is paramount for its potential consideration in broader scientific and pharmaceutical contexts.[2][3] The presence of both a hydroxyl and an ether functional group within its branched aliphatic structure suggests a molecule with diverse potential interactions and characteristics that warrant a detailed investigation.[4]

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of Osyrol, moving beyond its olfactory profile to present data pertinent to researchers, scientists, and professionals in drug development. This document consolidates available data on its identity, physicochemical parameters, stability, and toxicological profile. Furthermore, it outlines detailed, standardized experimental protocols for the determination of its key properties, providing a framework for further investigation and application.

Chemical Identity and Molecular Structure

Osyrol is a chiral molecule, possessing two stereocenters, which results in the possibility of four stereoisomers.[5] Commercially, it is typically supplied as a racemic mixture.[5]

Table 1: Chemical Identifiers of Osyrol

| Identifier | Value | Source(s) |

| Chemical Name | This compound | [1] |

| Synonyms | Acsantol, Florsantol, Sandal Octanol, Dihydromethoxyelgenol, Elesant, Methoxyelgenol, Methoxytrimethyl heptanol | [3] |

| CAS Number | 41890-92-0 | [1] |

| Molecular Formula | C₁₁H₂₄O₂ | [1] |

| Molecular Weight | 188.31 g/mol | [1] |

| InChIKey | ZJVRYPHKSDHLTC-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC(C)OC(C)(C)CCCC(C)O | [6] |

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a molecule is fundamental in assessing its potential applications, particularly in a pharmaceutical context where factors such as solubility, stability, and membrane permeability are critical.[4] The following table summarizes the available data for Osyrol.

Table 2: Physicochemical Properties of Osyrol

| Property | Value | Experimental Conditions | Source(s) |

| Appearance | Colorless, clear liquid | Ambient | [7] |

| Odor | Sweet, sandalwood, soapy, floral, woody | - | [7][8] |

| Boiling Point | 229-230 °C | 760 mmHg | [7] |

| Melting Point | Not available | - | - |

| Density | 0.899 - 0.902 g/cm³ | 20 °C | [7] |

| Vapor Pressure | 0.012 mmHg | 25 °C (estimated) | [7] |

| Water Solubility | 707.1 mg/L | 25 °C (estimated) | [7] |

| logP (o/w) | 2.134 | (estimated) | [7][9] |

| pKa | 15.10 ± 0.20 | (Predicted) | [9] |

| Refractive Index | 1.446 - 1.448 | 20 °C | [7] |

| Flash Point | > 100 °C | Closed Cup | [7] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of Osyrol are expected to be complex due to the presence of multiple aliphatic protons and carbons, as well as the diastereomers in the racemic mixture.

-

¹H NMR: Key signals would include a singlet for the methoxy protons, multiplets for the methylene protons in the carbon chain, and distinct signals for the various methyl groups. The proton attached to the carbon bearing the hydroxyl group would appear as a multiplet.

-

¹³C NMR: The spectrum would show distinct resonances for each of the 11 carbon atoms, with the carbons attached to the oxygen atoms appearing at lower field.

Infrared (IR) Spectroscopy

The IR spectrum of Osyrol would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. A sharp C-O stretching band for the ether linkage would be expected around 1050-1150 cm⁻¹. The spectrum would also display characteristic C-H stretching and bending vibrations for the aliphatic chain.

Mass Spectrometry (MS)

The mass spectrum of Osyrol would likely show a molecular ion peak (M+) at m/z 188. The fragmentation pattern would be expected to involve the loss of small neutral molecules such as water (from the alcohol) and methanol (from the ether), as well as cleavage of the carbon-carbon bonds in the aliphatic chain.

As a reference, the publicly available spectral data for the related compound 7-methoxy-3,7-dimethyloctanal (CAS 3613-30-7) can be found on databases such as PubChem.[10]

Chemical Stability and Reactivity

Osyrol is reported to be stable in perfumes and various functional bases.[5] For applications in drug development, a more rigorous assessment of its stability under various stress conditions is necessary.

-

pH Stability: The ether linkage in Osyrol is generally stable to a wide range of pH conditions. However, the secondary alcohol is susceptible to oxidation under certain conditions.[4] Strong acidic or basic conditions could potentially lead to degradation, and detailed studies are required to establish a pH-stability profile.

-

Oxidative Stability: As a secondary alcohol, Osyrol can be oxidized to the corresponding ketone under the influence of oxidizing agents.[4] Its susceptibility to autoxidation upon exposure to air and light should be evaluated.

-

Reactivity with Excipients: For any potential pharmaceutical formulation, compatibility studies with common excipients would be essential to ensure that Osyrol does not undergo chemical reactions that could alter its properties or produce unwanted byproducts.

Toxicological Profile

A summary of the available toxicological data for Osyrol is presented below.

Table 3: Toxicological Data for Osyrol

| Test | Species | Route | Result | Source(s) |

| Acute Oral Toxicity (LD50) | Rat | Oral | 4490 mg/kg | [7] |

| Skin Irritation | - | - | Irritating to skin and eyes | [7] |

It is important to note that a comprehensive safety assessment by the Research Institute for Fragrance Materials (RIFM) is ongoing.

Experimental Protocols for Physicochemical Characterization

The following section outlines the standardized methodologies for determining the key physicochemical properties of Osyrol, based on the internationally recognized OECD Guidelines for the Testing of Chemicals.[11] Adherence to these protocols ensures data quality and comparability across different laboratories.

Workflow for Physicochemical Characterization of Osyrol

Caption: Workflow for the comprehensive physicochemical characterization of Osyrol.

Determination of Boiling Point (OECD Guideline 103)

This guideline describes several methods for determining the boiling point of a liquid. The ebulliometer method is a common choice.

Methodology (Ebulliometer):

-

Apparatus: A certified ebulliometer equipped with a condenser and a calibrated temperature measuring device.

-

Procedure: a. Introduce a sample of Osyrol into the ebulliometer. b. Heat the sample gently until it boils. c. Record the temperature at which the liquid and vapor phases are in equilibrium at atmospheric pressure. d. Correct the observed boiling point to standard pressure (101.325 kPa) using the appropriate formula.

-

Self-Validation: Calibrate the thermometer with a certified reference standard. Perform the determination in triplicate to ensure reproducibility.

Determination of Density (OECD Guideline 109)

This guideline provides various methods for determining the density of liquids and solids. The oscillating densitometer method is a precise and rapid technique.[12][13]

Methodology (Oscillating Densitometer):

-

Apparatus: A calibrated oscillating densitometer.

-

Procedure: a. Inject a small, bubble-free aliquot of Osyrol into the oscillating U-tube of the densitometer. b. The instrument measures the oscillation period of the tube, which is related to the density of the sample. c. The density is calculated automatically by the instrument's software.

-

Self-Validation: Calibrate the instrument daily with two certified reference standards (e.g., dry air and double-distilled water). Ensure the temperature of the sample cell is stable and accurately controlled.

Determination of Vapor Pressure (OECD Guideline 104)

This guideline details several methods for determining vapor pressure. The static method is suitable for the expected vapor pressure range of Osyrol.[14][15]

Methodology (Static Method):

-

Apparatus: A constant-temperature bath, a sample vessel with a pressure measuring device, and a vacuum pump.

-

Procedure: a. Introduce a degassed sample of Osyrol into the sample vessel. b. Evacuate the space above the sample. c. Place the vessel in the constant-temperature bath and allow it to equilibrate. d. Measure the pressure in the vessel, which corresponds to the vapor pressure of the substance at that temperature. e. Repeat the measurement at several different temperatures.

-

Self-Validation: Ensure the sample is thoroughly degassed to remove volatile impurities. Verify the accuracy of the pressure and temperature measuring devices.

Determination of Water Solubility (OECD Guideline 105)

The column elution method is a suitable technique for determining the water solubility of sparingly soluble compounds like Osyrol.

Methodology (Column Elution Method):

-

Apparatus: A thermostated column packed with an inert support material coated with the test substance, a pump for delivering water, and an analytical system for quantifying the concentration of Osyrol in the eluate (e.g., HPLC-UV).

-

Procedure: a. Prepare the column by coating the support material with a known amount of Osyrol. b. Pump water through the column at a low, constant flow rate. c. Collect fractions of the eluate and analyze the concentration of Osyrol in each fraction. d. Continue until the concentration of Osyrol in the eluate reaches a plateau, which represents the water solubility.

-

Self-Validation: Ensure the flow rate is slow enough to allow for equilibrium to be established. Verify the analytical method for accuracy and precision.

Determination of the Partition Coefficient (n-octanol/water) (OECD Guideline 117)

The HPLC method is a rapid and efficient way to estimate the octanol-water partition coefficient (logP).

Methodology (HPLC Method):

-

Apparatus: A high-performance liquid chromatograph (HPLC) with a reverse-phase column (e.g., C18) and a UV detector.

-

Procedure: a. Prepare a series of reference compounds with known logP values that bracket the expected logP of Osyrol. b. Inject each reference compound and Osyrol onto the HPLC column and determine their retention times. c. Create a calibration curve by plotting the logarithm of the retention factor (k) of the reference compounds against their known logP values. d. Determine the logP of Osyrol by interpolating its retention factor on the calibration curve.

-

Self-Validation: Ensure a good linear correlation for the calibration curve (R² > 0.98). The reference compounds should be structurally similar to the test substance if possible.

Conclusion

Osyrol, or this compound, presents a unique combination of functional groups and a branched aliphatic structure that defines its characteristic physicochemical properties. While extensively utilized in the fragrance industry, a deeper, more quantitative understanding of these properties is essential for exploring its potential in drug development and other scientific research areas. This guide has consolidated the available data and provided a clear roadmap for the experimental determination of its key characteristics based on established, internationally recognized protocols. The information and methodologies presented herein are intended to serve as a valuable resource for researchers and scientists, facilitating a more comprehensive evaluation of Osyrol and its potential applications beyond the realm of fragrance. Further research to fill the existing data gaps, particularly in experimental spectroscopic analysis and detailed stability studies under pharmaceutically relevant conditions, is highly encouraged.

References

-

The Good Scents Company. (n.d.). sandal octanol, 41890-92-0. Retrieved from [Link]

-

OECD. (1995). OECD Guideline for the Testing of Chemicals, Section 1, Test No. 109: Density of Liquids and Solids. OECD Publishing. Retrieved from [Link]

-

ScenTree. (n.d.). Osyrol® (CAS N° 41890-92-0). Retrieved from [Link]

-

The Fragrance Conservatory. (n.d.). 3,7-Dimethyl-7-methoxyoctan-2-ol. Retrieved from [Link]

-

Wikipedia. (2023). OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

-

PerfumersWorld. (n.d.). Osyrol. Retrieved from [Link]

-

PubChem. (n.d.). 7-Methoxy-3,7-dimethyloctanal. Retrieved from [Link]

-

PubChem. (n.d.). 7-Methoxy-3,7-dimethyloctan-3-ol. Retrieved from [Link]

-

Analytice. (2021). OECD test n°104: Vapour pressure. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Osyrol, Sandal Octanol, Saldalwood Ether. Retrieved from [Link]

-

Regulations.gov. (n.d.). DETERMINATION OF THE VAPOR PRESSURE OF FINAL REPORT PROJECT NUMBER: 523K-101 U.S. Environmental Protection Agency. Product Prope. Retrieved from [Link]

-

YesWeLab. (2023). Understanding OECD Guideline 109. Retrieved from [Link]

-

Polymer Chemistry. (2021). Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived from Lignin. Retrieved from [Link]

-

Analytice. (2021). OECD n°109: Density of liquids and solids. Retrieved from [Link]

-

PubMed. (2018). pH-Dependent stability of azithromycin in aqueous solution and structure identification of two new degradation products. Retrieved from [Link]

-

Scientific Research Publishing. (2021). Stability Characterization, Kinetics and Mechanism of Degradation of Dantrolene in Aqueous Solution: Effect of pH and Temperature. Retrieved from [Link]

-

EPA NEIPS. (n.d.). Product Properties Test Guidelines OPPTS 830.7220 Boiling Point/Boiling Range. Retrieved from [Link]

-

EPA NEIPS. (n.d.). Product Properties Test Guidelines OPPTS 830.7950 Vapor Pressure. Retrieved from [Link]

-

ResearchGate. (2014). Biological Activities of Methyl-4-[[(2E)-3,7-dimethyl-oxy]-3-hydroxybenzoate. Retrieved from [Link]

-

LCS Laboratory Inc. (n.d.). Laboratory Test: Initial Boiling Point of Liquids by OECD 103 for SDS Preparation. Retrieved from [Link]ecd-103-for-sds-preparation/)

Sources

- 1. echemi.com [echemi.com]

- 2. Osyrol | 41890-92-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 3. 3,7-Dimethyl-7-methoxyoctan-2-ol | The Fragrance Conservatory [fragranceconservatory.com]

- 4. 7-Methoxy-3,7-dimethyloctan-3-ol | 94230-87-2 | Benchchem [benchchem.com]

- 5. ScenTree - Osyrol® (CAS N° 41890-92-0) [scentree.co]

- 6. 7-Methoxy-3,7-dimethyloctan-3-ol | C11H24O2 | CID 3024049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sandal octanol, 41890-92-0 [thegoodscentscompany.com]

- 8. perfumersworld.com [perfumersworld.com]

- 9. This compound | 41890-92-0 [chemicalbook.com]

- 10. 7-Methoxy-3,7-Dimethyloctanal | C11H22O2 | CID 19223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 12. Understanding OECD Guideline 109 - YesWeLab [blog.yeswelab.fr]

- 13. OECD n°109: Density of liquids and solids - Analytice [analytice.com]

- 14. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 15. downloads.regulations.gov [downloads.regulations.gov]

The Discovery and Synthetic Journey of a Sandalwood Scent: A Technical Guide to 7-Methoxy-3,7-dimethyloctan-2-ol

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methoxy-3,7-dimethyloctan-2-ol, a significant contributor to the sandalwood aroma in modern perfumery, is a purely synthetic molecule born from the innovation of fragrance chemistry. Not found in nature, its discovery and development represent a pivotal moment in the quest for sustainable and accessible alternatives to natural fragrance materials. This technical guide delves into the historical context of its discovery, provides a detailed examination of its synthesis, and outlines its chemical and olfactory properties. Furthermore, it consolidates the available toxicological data, offering a comprehensive overview for its safe application. This document serves as a crucial resource for professionals in fragrance science, synthetic chemistry, and product development, providing both foundational knowledge and practical insights into this key aroma chemical.

Introduction: The Quest for a Synthetic Sandalwood

The allure of sandalwood, with its rich, creamy, and woody aroma, has captivated civilizations for centuries. The essential oil, primarily derived from the heartwood of Santalum album, has been a cornerstone of perfumery, religious ceremonies, and traditional medicine. However, the overharvesting of sandalwood trees has led to their endangerment and a volatile, expensive market for the natural oil. This scarcity drove the fragrance industry to seek synthetic alternatives that could replicate the cherished sandalwood scent.

The mid-20th century saw significant advancements in terpene chemistry, laying the groundwork for the creation of novel aroma molecules. The exploration of derivatives of common terpenes, such as those found in essential oils, opened up a vast chemical space for perfumers and chemists. It was within this context of innovation and necessity that this compound emerged as a commercially successful and olfactorily pleasing synthetic sandalwood odorant.

Discovery and Historical Context

The development of Osyrol® was a significant achievement, providing the fragrance industry with a cost-effective and readily available ingredient that possesses a desirable sandalwood character. Its unique scent profile, which is often described as having milky and floral nuances in addition to its woody notes, has made it a versatile component in a wide array of fragrance compositions[1].

Physicochemical Properties and Olfactory Profile

This compound is a clear, colorless liquid with a characteristic sweet, sandalwood aroma, complemented by floral and woody undertones[3][4]. It is a branched-chain saturated alcohol, a structural class known for its diverse and pleasant odors[5].

| Property | Value | Source |

| CAS Number | 41890-92-0 | [6] |

| Molecular Formula | C₁₁H₂₄O₂ | [6] |

| Molecular Weight | 188.31 g/mol | |

| Boiling Point | Not specified | |

| Density | Not specified | |

| Solubility | Not specified | |

| Odor Description | Sweet, sandalwood, soapy, floral, woody | [4] |

The presence of both a hydroxyl group and a methoxy group in its structure contributes to its unique olfactory properties and its performance in fragrance formulations. The molecule has two chiral centers, meaning it can exist as a mixture of four stereoisomers. The commercial product is typically sold as a racemic mixture[1].

Synthesis of this compound: A Step-by-Step Technical Protocol

The industrial synthesis of this compound is a multi-step process that begins with the readily available terpene derivative, dihydromyrcene. The overall synthetic pathway involves hydrochlorination, methoxylation, epoxidation, and subsequent hydrogenation[4].

Overall Synthetic Scheme

Caption: Synthetic pathway of this compound.

Detailed Experimental Protocol

The following protocol is a representative synthesis based on established chemical transformations for this class of compounds.

Step 1: Hydrochlorination of Dihydromyrcene

-

Objective: To selectively add hydrogen chloride across the trisubstituted double bond of dihydromyrcene.

-

Procedure:

-

Dihydromyrcene is dissolved in a suitable inert solvent (e.g., dichloromethane or toluene).

-

The solution is cooled to a low temperature (typically 0 to -10 °C) to control the exothermicity of the reaction.

-

Anhydrous hydrogen chloride gas is bubbled through the stirred solution, or a solution of HCl in a non-protic solvent is added dropwise.

-

The reaction is monitored by gas chromatography (GC) until the starting material is consumed.

-

Upon completion, the reaction mixture is washed with a mild base (e.g., sodium bicarbonate solution) and water to remove excess acid.

-

The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield 2-chloro-2,6-dimethyl-7-octene.

-

Step 2: Methoxylation of 2-Chloro-2,6-dimethyl-7-octene

-

Objective: To replace the tertiary chloride with a methoxy group via a nucleophilic substitution reaction.

-

Procedure:

-

The crude 2-chloro-2,6-dimethyl-7-octene is dissolved in an excess of methanol, which acts as both the solvent and the nucleophile.

-

A base, such as sodium methoxide or a non-nucleophilic base like a hindered amine, is added to neutralize the HCl formed during the reaction and to drive the equilibrium towards the product.

-

The mixture is stirred, possibly with gentle heating, until the reaction is complete as monitored by GC.

-

The excess methanol is removed by distillation.

-

The residue is taken up in an organic solvent and washed with water to remove any remaining salts.

-

The organic layer is dried and concentrated to give 7-methoxy-3,7-dimethyloct-1-ene.

-

Step 3: Epoxidation of 7-Methoxy-3,7-dimethyloct-1-ene

-

Objective: To form an epoxide across the remaining terminal double bond.

-

Procedure:

-

7-Methoxy-3,7-dimethyloct-1-ene is dissolved in a chlorinated solvent like dichloromethane.

-

A peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid, is added portion-wise at a controlled temperature (often 0-5 °C) to prevent overheating.

-

The reaction is stirred until the starting alkene is fully consumed (monitored by GC or TLC).

-

The reaction mixture is then washed with a reducing agent solution (e.g., sodium sulfite) to quench any remaining peroxy acid, followed by a wash with a base (e.g., sodium bicarbonate) to remove the carboxylic acid byproduct.

-

The organic layer is dried and the solvent evaporated to yield the crude 2,3-epoxy-7-methoxy-3,7-dimethyloctane.

-

Step 4: Hydrogenation of 2,3-Epoxy-7-methoxy-3,7-dimethyloctane

-

Objective: To reductively open the epoxide ring to form the desired secondary alcohol.

-

Procedure:

-

The crude epoxide is dissolved in a suitable solvent, such as ethanol or isopropanol.

-

A hydrogenation catalyst, typically Raney nickel, is added to the solution.

-

The reaction is carried out in a hydrogenation apparatus under a hydrogen atmosphere (pressure can vary).

-

The reaction is stirred until the uptake of hydrogen ceases.

-

The catalyst is carefully filtered off, and the solvent is removed under reduced pressure.

-

The resulting crude product is then purified by fractional distillation under vacuum to yield the final product, this compound.

-

Applications in Fragrance and Consumer Products

The primary application of this compound is as a fragrance ingredient in a wide variety of consumer products. Its warm, woody, and slightly floral character makes it a valuable component in fine fragrances, cosmetics, soaps, detergents, and other scented household goods[4]. It is often used to impart a sandalwood note and can act as a blender and a fixative in fragrance compositions, enhancing the longevity of other scent components.

Safety and Toxicology

The safety of this compound as a fragrance ingredient has been reviewed by the Research Institute for Fragrance Materials (RIFM)[5]. As a member of the branched-chain saturated alcohols structural group, it has undergone toxicological and dermatological assessment. These studies are crucial for establishing safe use levels in consumer products. For a comprehensive safety assessment of this material and other branched-chain saturated alcohols, it is recommended to refer to the publications by Belsito et al. (2010)[5].

Future Perspectives and Research Directions

While this compound is a well-established fragrance ingredient, there are still areas for further research. A deeper understanding of its interaction with specific olfactory receptors could provide valuable insights into the perception of sandalwood scents and aid in the design of new and improved aroma molecules. Furthermore, exploring more sustainable and greener synthetic routes, potentially involving biocatalysis, could be a promising avenue for future research, aligning with the growing demand for environmentally friendly chemical processes. As of now, detailed information on its metabolic pathways and broader biological activities beyond its use as a fragrance is not extensively documented in publicly available literature.

Conclusion

This compound stands as a testament to the ingenuity of synthetic chemistry in addressing the challenges of the fragrance industry. Its discovery and successful commercialization have provided a sustainable and reliable source for the coveted sandalwood aroma. This technical guide has provided a comprehensive overview of its history, synthesis, properties, and applications, serving as a valuable resource for scientists and professionals in the field. Continued research into its olfactory mechanism and synthetic methodologies will undoubtedly ensure its continued importance in the world of fragrance.

References

- Bush Boake Allen Ltd. (1979). Perfumery compositions comprising hydroxy- or alkoxy-substituted c9 alkanals alkanols and esters.

-

The Fragrance Conservatory. (n.d.). 3,7-Dimethyl-7-methoxyoctan-2-ol. Retrieved from [Link]

- McGinty, D., Scognamiglio, J., Letizia, C. S., & Api, A. M. (2010). Fragrance material review on 3,7-dimethyl-7-methoxyoctan-2-ol. Food and Chemical Toxicology, 48 Suppl 4, S51–S54.

-

ScenTree. (n.d.). Osyrol® (CAS N° 41890-92-0). Retrieved from [Link]

-

The Good Scents Company. (n.d.). sandal octanol, 41890-92-0. Retrieved from [Link]

Sources

- 1. ScenTree - Osyrol® (CAS N° 41890-92-0) [scentree.co]

- 2. BRPI0616232A2 - 6-methoxy-2,6-dimethyloctanal and its use as a fragrance ingredient - Google Patents [patents.google.com]

- 3. perfumeprojects.com [perfumeprojects.com]

- 4. US7790668B2 - 2-methoxy-2,6-dimethyloctanal and its use as a fragrance ingredient - Google Patents [patents.google.com]

- 5. Fragrance material review on 3,7-dimethyl-7-methoxyoctan-2-ol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

Methodological & Application

Application Notes and Protocols for In Vitro Experimental Analysis of 7-Methoxy-3,7-dimethyloctan-2-ol

Introduction: Profiling a Key Sandalwood Fragrance Ingredient

7-Methoxy-3,7-dimethyloctan-2-ol is a synthetic fragrance ingredient valued for its smooth, woody, and sandalwood-like aroma with floral undertones.[1][2] Widely known by trade names such as Osyrol®, Acsantol, and Elesant, this compound is a crucial component in fine fragrances, cosmetics, and toiletries.[3] Chemically, it is a secondary alcohol and an ether, belonging to the family of terpene derivatives.[4] Its synthesis is typically achieved through a multi-step process starting from dihydromyrcene.[1][5][6] Given its widespread use in consumer products that come into direct contact with the skin, a thorough in vitro evaluation of its biological activity is essential to ensure consumer safety and to substantiate any functional claims.

This guide provides a comprehensive suite of in vitro experimental protocols designed for researchers, scientists, and drug development professionals to characterize the cytotoxic, anti-inflammatory, and genotoxic potential of this compound. The proposed workflow is structured to provide a robust safety and efficacy profile, adhering to high standards of scientific integrity and aligning with principles outlined in internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) for the testing of chemicals.[1]

| Property | Value | Source(s) |

| Chemical Name | This compound | |

| CAS Number | 41890-92-0 | |

| Molecular Formula | C₁₁H₂₄O₂ | [7][4] |

| Molecular Weight | 188.31 g/mol | [7][4] |

| Appearance | Clear, almost colorless liquid | [1][8] |

| Odor | Sandalwood, floral, woody | [1][5] |

| Primary Use | Fragrance ingredient in cosmetics | [1][8] |

Strategic In Vitro Evaluation Workflow

A tiered approach is recommended for the in vitro assessment of this compound. This strategy begins with foundational cytotoxicity assays to determine the concentration ranges for subsequent, more complex functional and safety assays.

Caption: Tiered workflow for in vitro evaluation of this compound.

Part 1: Foundational Cytotoxicity Assessment

Causality Statement: The initial and most critical step in evaluating a new compound is to determine its potential to cause cell death. Cytotoxicity assays establish the concentration-response relationship, identifying the dose at which the compound becomes toxic. This information is paramount for designing subsequent experiments (e.g., anti-inflammatory, genotoxicity) using non-toxic concentrations, ensuring that any observed effects are due to specific biological interactions rather than general cellular toxicity. We will employ two distinct assays that measure different aspects of cell health to create a robust and validated cytotoxicity profile.

Protocol 1.1: MTT Assay for Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals.

Recommended Cell Lines:

-

HaCaT (Human Keratinocytes): An immortalized human keratinocyte line that is a well-established model for the epidermal layer of the skin.

-

HDF (Human Dermal Fibroblasts): Primary cells that represent the dermal layer, crucial for assessing effects on deeper skin structures.

Materials:

-

This compound (Test Article)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

HaCaT or HDF cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

MTT solution (5 mg/mL in PBS)

-

MTT Solvent (e.g., acidified isopropanol or DMSO)

-

96-well flat-bottom plates

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Seed HaCaT or HDF cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Test Article Preparation: Prepare a 100 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.12 µM, 1.56 µM, 0 µM) in complete DMEM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced toxicity.

-

Cell Treatment: After 24 hours, remove the old media and add 100 µL of the prepared test article dilutions to the respective wells. Include a "vehicle control" (media with 0.5% DMSO) and an "untreated control" (media only).

-

Incubation: Incubate the plate for 24 or 48 hours at 37°C, 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the media and add 100 µL of MTT solvent to each well. Gently pipette to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Protocol 1.2: Neutral Red Uptake (NRU) Assay for Lysosomal Integrity

The NRU assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.[9][10][11] Damage to the cell membrane or lysosomes prevents dye retention. This assay provides a complementary endpoint to the MTT assay.

Materials:

-

Same as MTT assay, with the following additions/substitutions:

-

Neutral Red solution (50 µg/mL in DMEM)

-

Neutral Red Desorb solution (e.g., 1% acetic acid, 50% ethanol in water)

Procedure:

-

Cell Seeding and Treatment: Follow steps 1-4 from the MTT protocol.

-

Neutral Red Incubation: After the 24/48-hour treatment, remove the media, wash gently with PBS, and add 100 µL of pre-warmed Neutral Red solution to each well. Incubate for 3 hours at 37°C, 5% CO₂.

-

Dye Removal and Washing: Remove the dye solution and wash the cells with PBS to remove excess dye.

-

Dye Extraction: Add 150 µL of Neutral Red Desorb solution to each well and shake the plate for 10 minutes to extract the dye.

-

Data Acquisition: Measure the absorbance at 540 nm.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀.

Sources

- 1. oecd.org [oecd.org]

- 2. 3,7-Dimethyl-7-methoxyoctan-2-ol | The Fragrance Conservatory [fragranceconservatory.com]

- 3. fda.gov [fda.gov]

- 4. 7-Methoxy-3,7-dimethyloctan-3-ol | 94230-87-2 | Benchchem [benchchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines | European Society of Toxicology In Vitro [estiv.org]

- 8. This compound | 41890-92-0 [chemicalbook.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. qualitybiological.com [qualitybiological.com]

- 11. re-place.be [re-place.be]

Application Notes and Protocols for 7-Methoxy-3,7-dimethyloctan-2-ol in Skin Research

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

7-Methoxy-3,7-dimethyloctan-2-ol, a synthetic terpene alcohol, is primarily recognized for its utility as a fragrance ingredient in a variety of cosmetic and personal care products, prized for its pleasant sandalwood and floral aroma.[1][2] While its role in fragrance is well-established, its potential bioactive properties within the skin remain a nascent field of investigation. This guide provides a comprehensive framework for researchers to explore the dermatological applications of this compound, moving beyond its olfactory attributes. Drawing upon the known biological activities of the broader class of terpene alcohols, which include antioxidant, anti-inflammatory, and skin penetration-enhancing effects, this document outlines detailed protocols to systematically evaluate the potential of this compound in skin research.[3][4][5] Safety assessments have indicated low toxicity for this molecule, though it is classified as a skin irritant, a factor that necessitates careful formulation and concentration optimization in any potential topical application.[1][3][4] These application notes are designed to be a foundational resource, providing the scientific rationale and step-by-step methodologies to unlock the untapped potential of this intriguing molecule in the realm of dermatological science.

Introduction: Unveiling the Potential of a Fragrance Molecule

This compound is a branched-chain terpene alcohol with a molecular formula of C₁₁H₂₄O₂.[6] Its primary commercial application lies in the fragrance industry, where it imparts a desirable scent to cosmetics, toiletries, and soaps.[1][2] However, the structural characteristics of this molecule, specifically the presence of a hydroxyl group and its terpene backbone, suggest the possibility of biological activity within the skin.

Terpenes and their derivatives are a diverse class of organic compounds found in essential oils and are known to possess a wide range of pharmacological properties. In the context of dermatology, various terpenes have demonstrated significant antioxidant, anti-inflammatory, antimicrobial, and skin penetration-enhancing capabilities.[3][5][7] This precedent provides a strong rationale for investigating whether this compound shares these beneficial properties.

This document serves as a detailed guide for researchers to systematically explore these potential applications. The following sections will detail the theoretical basis for these investigations and provide robust, step-by-step protocols for in vitro evaluation.

Potential Mechanisms of Action and Key Research Areas

Based on the known properties of terpene alcohols, the following areas represent promising avenues for the investigation of this compound in skin research:

Antioxidant Activity

Oxidative stress, caused by an imbalance between free radicals and antioxidants, is a key contributor to skin aging and various skin disorders. Many terpenes are known to scavenge free radicals and protect cells from oxidative damage.[5] Investigating the antioxidant potential of this compound is a logical first step in characterizing its dermatological benefits.

Diagram: Proposed Antioxidant Mechanism

Caption: Potential free radical scavenging by this compound.

Anti-inflammatory Effects

Inflammation is a central process in many skin conditions, including acne, eczema, and psoriasis. Certain terpenes have been shown to modulate inflammatory pathways, for instance, by inhibiting the activity of enzymes like cyclooxygenase-2 (COX-2) or by reducing the production of pro-inflammatory cytokines.[8] Assessing the anti-inflammatory properties of this compound could reveal its potential for use in soothing and calming skincare formulations.

Diagram: Investigating Anti-inflammatory Pathways

Caption: Potential anti-inflammatory targets for this compound.

Skin Penetration Enhancement

The stratum corneum, the outermost layer of the skin, presents a formidable barrier to the absorption of many active ingredients. Terpenes are known to act as penetration enhancers by reversibly disrupting the lipid organization of the stratum corneum, thereby facilitating the delivery of other molecules into the skin.[3][6] Evaluating the ability of this compound to enhance the permeation of other active compounds could be a valuable application in transdermal drug delivery and advanced cosmetic formulations.

Diagram: Skin Penetration Enhancement Workflow

Caption: Mechanism of skin penetration enhancement.

Experimental Protocols

The following protocols provide a starting point for the in vitro evaluation of this compound.

Safety and Preliminary Assessments

Given that this compound is known to be a skin irritant, determining the non-irritating concentration range is a crucial first step.[1][4]

-

Principle: This test method uses a three-dimensional reconstructed human epidermis (RhE) model, which mimics the upper layers of human skin.[9][10] The test substance is applied topically to the RhE tissue. Skin irritation potential is determined by the relative cell viability of the tissue after exposure, measured by the MTT assay.[1][11]

-

Procedure:

-

Prepare various concentrations of this compound in a suitable solvent (e.g., ethanol, DMSO, or a cosmetic base).

-

Apply the test substance to the surface of the RhE tissue culture inserts.

-

Incubate for a specified period (e.g., 60 minutes).

-

Wash the tissue to remove the test substance.

-

Incubate the tissue in fresh medium for a post-exposure period (e.g., 42 hours).

-

Assess cell viability by incubating the tissue with MTT solution.

-

Extract the formazan dye and measure its absorbance.

-

Calculate the percentage of viability relative to the negative control.

-

-

Interpretation: A reduction in tissue viability below 50% is generally indicative of skin irritation.[1] This assay will help establish the maximum non-irritating concentration for further experiments.

Antioxidant Capacity Assays

-

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.[12][13]

-

Protocol:

-

Prepare a stock solution of DPPH in methanol.

-

Prepare a series of dilutions of this compound in methanol.

-

In a 96-well plate, add the test sample dilutions to the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.[14]

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid or Trolox can be used as a positive control.

-

Calculate the percentage of radical scavenging activity.

-

-

Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants reduce the ABTS•+, causing a decolorization that is measured by the decrease in absorbance at 734 nm.[2]

-

Protocol:

-

Prepare the ABTS radical cation solution by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.[2]

-

Dilute the ABTS•+ solution with ethanol to obtain a specific absorbance at 734 nm.

-

Prepare a series of dilutions of this compound.

-

Add the test sample dilutions to the diluted ABTS•+ solution.

-

After a defined incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[15]

-

Use Trolox as a standard to determine the Trolox Equivalent Antioxidant Capacity (TEAC).

-

| Assay | Principle | Wavelength | Standard |

| DPPH | Radical Scavenging | 517 nm | Ascorbic Acid/Trolox |

| ABTS | Radical Cation Decolorization | 734 nm | Trolox |

Anti-inflammatory Activity Assays

-

Principle: This assay measures the ability of a test compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of prostaglandins, key mediators of inflammation.[16] The assay can be performed using commercially available kits that fluorometrically or colorimetrically detect the product of the COX-2 reaction.[17][18][19]

-

Protocol (using a commercial kit):

-

Reconstitute the human recombinant COX-2 enzyme as per the kit instructions.

-

Prepare various concentrations of this compound.

-

In a 96-well plate, add the COX-2 enzyme, a fluorometric probe, and the test compound.

-

Initiate the reaction by adding arachidonic acid (the substrate).

-

Incubate for a specified time at 37°C.[18]

-

Measure the fluorescence or absorbance using a plate reader.

-

A known COX-2 inhibitor (e.g., celecoxib) should be used as a positive control.

-

Calculate the percentage of COX-2 inhibition.

-

-

Principle: Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent stimulator of macrophages, leading to the release of pro-inflammatory cytokines such as TNF-α and IL-6.[7][20] This assay assesses the ability of a test compound to reduce the production of these cytokines in LPS-stimulated macrophages.

-

Protocol:

-

Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.

-

Seed the cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours.[21]

-

Collect the cell culture supernatant.

-

Quantify the levels of TNF-α and IL-6 in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Dexamethasone can be used as a positive control.

-

Skin Penetration Enhancement Assay

-

Principle: The Franz diffusion cell is an in vitro system used to study the permeation of substances through a membrane, which can be synthetic, animal, or human skin.[6][22] It consists of a donor chamber and a receptor chamber separated by the membrane. The test formulation is applied to the donor side, and the amount of substance that permeates through the membrane into the receptor fluid is measured over time.[23]

-

Protocol:

-

Prepare a model active ingredient (e.g., caffeine or ibuprofen) in a base formulation with and without this compound at various concentrations.

-

Mount a section of excised human or porcine skin (or a synthetic membrane like Strat-M®) between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum facing the donor chamber.[22]

-

Fill the receptor chamber with a suitable receptor fluid (e.g., phosphate-buffered saline) and maintain it at 37°C with constant stirring.

-

Apply the test formulation to the surface of the skin in the donor chamber.

-

At predetermined time intervals, withdraw samples from the receptor fluid and replace with fresh fluid.

-

Analyze the concentration of the model active ingredient in the collected samples using a suitable analytical method (e.g., HPLC).

-

Plot the cumulative amount of the active ingredient permeated per unit area against time to determine the flux and permeability coefficient.

-

Data Interpretation and Future Directions

The results from these in vitro assays will provide a comprehensive preliminary profile of the bioactivity of this compound in the context of skin research.

-

Favorable Outcome: If this compound demonstrates significant antioxidant and anti-inflammatory properties at non-irritating concentrations, it could be a promising candidate for use in skincare products aimed at protecting against environmental stressors and soothing irritated skin. If it also shows skin penetration-enhancing effects, it could be valuable as an excipient in both cosmetic and dermatological formulations to improve the delivery of other active ingredients.

-

Next Steps: Positive in vitro findings should be followed by further studies, including:

-

Investigation of the underlying molecular mechanisms of action (e.g., effects on specific signaling pathways).

-

Formulation development to optimize delivery and minimize irritation potential.

-

Ex vivo studies using human skin explants to confirm the findings in a more complex biological system.

-

Ultimately, well-designed clinical trials to evaluate the safety and efficacy in human subjects.

-

Conclusion

While this compound has a well-defined role in the fragrance industry, its potential as a bioactive ingredient in skin research is largely unexplored. By leveraging the known properties of related terpene alcohols as a scientific foundation, researchers can employ the detailed protocols outlined in this guide to systematically investigate its antioxidant, anti-inflammatory, and skin penetration-enhancing capabilities. This structured approach will enable the scientific community to determine if this widely used fragrance molecule holds untapped potential for the development of novel and effective dermatological and cosmetic applications.

References

- OECD (2013), Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [URL: https://www.oecd-ilibrary.org/environment/test-no-439-in-vitro-skin-irritation-reconstructed-human-epidermis-test-method_9789264203905-en]

- IIVS.org. Skin Irritation Test (SIT, OECD 439). [URL: https://www.iivs.

- G-Biosciences. DPPH Antioxidant Assay. [URL: https://www.gbiosciences.com/products/dpph-antioxidant-assay]

- Krishna, S. et al. (2021). Effect of Terpenes on the Enhancement of Skin Permeation of Lipophilic Drugs: A Systematic Review. Journal of Drug Delivery Science and Technology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8424459/]

- Eurofins. Franz Cell Test. [URL: https://www.eurofins.com/cosmetics/services/testing-solutions/efficacy-studies/in-vitro-testing/franz-cell-test/]

- EURL ECVAM. Reconstructed Human Epidermis Model Test. [URL: https://tsar.jrc.ec.europa.eu/test-method/tm2005-04]

- Re, R. et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine. [URL: https://protocols.io/view/abts-decolorization-assay-in-vitro-antioxidant-ca-b2n2qfge]

- Thermo Fisher Scientific. Immune Cell Stimulation via LPS Protocol. [URL: https://www.thermofisher.

- Li, H. et al. (2021). A Novel Natural Penetration Enhancer for Transdermal Drug Delivery. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8003445/]

- Sigma-Aldrich. COX-2 Inhibitor Screening Kit (Fluorometric). [URL: https://www.sigmaaldrich.com/US/en/product/sigma/mak177]

- Siani, A. C. et al. (2017). In vitro techniques to assess the proficiency of skin care cosmetic formulations. Journal of Cosmetic Dermatology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5439255/]

- RE-Place. In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method. [URL: https://www.re-place.be/method/vitro-skin-irritation-reconstructed-human-epidermis-test-method]

- Dojindo Molecular Technologies. DPPH Antioxidant Assay Kit D678 manual. [URL: https://www.dojindo.com/Images/Product/D678/D678_manual.pdf]

- Bartosh, T. J. et al. (2013). Macrophage Inflammatory Assay. Journal of Visualized Experiments. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3968364/]

- Cayman Chemical. COX-2 (human) Inhibitor Screening Assay Kit. [URL: https://www.caymanchem.com/product/60122/cox-2-(human)-inhibitor-screening-assay-kit]

- Meng, J. et al. (1999). Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. The Journal of Experimental Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2195655/]

- G-Biosciences. ABTS Antioxidant Capacity Assay. [URL: https://www.gbiosciences.com/products/abts-antioxidant-capacity-assay]

- BPS Bioscience. COX2 Inhibitor Screening Assay Kit. [URL: https://bpsbioscience.com/cox2-inhibitor-screening-assay-kit-79354]

- Norlab. Franz Cell Operating Procedures. [URL: https://www.norlab.com/wp-content/uploads/2017/10/FC-OP-MANUAL-1017-01.pdf]

- Sigma-Aldrich. Transdermal Diffusion Testing with Strat-M® Synthetic Skin Membranes using Franz Diffusion Cell Systems. [URL: https://www.sigmaaldrich.

- Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). [URL: https://www.assaygenie.com/cox-2-inhibitor-screening-kit-fluorometric]

- BenchChem. Application Notes and Protocols for Franz Diffusion Cell Assay Featuring 2-Octyldodecanol. [URL: https://www.benchchem.com/application-notes/2-octyldodecanol-franz-diffusion-cell-assay]

- Episkin. Skin irritation validated protocol. [URL: https://www.episkin.

- Charles River Laboratories. LPS-Induced Cytokine Release Model. [URL: https://www.criver.com/products-services/discovery-services/in-vivo-discovery-models/inflammation-immunology-models/lps-induced-cytokine-release-model]

- Amerigo Scientific. DPPH Assay: Principle, Applications, and Complete Guide. [URL: https://www.amerigoscientific.

- Zen-Bio. ABTS Antioxidant Assay Kit. [URL: https://www.zen-bio.com/pdf/manuals/MAN-AOX-2.pdf]

- Medkoo. Technical Manual Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method). [URL: https://www.medkoo.

- Lee, J. Y. et al. (2018). LPS‑induced proinflammatory cytokine expression in human airway epithelial cells and macrophages via NF‑κB, STAT3 or AP‑1 activation. Molecular Medicine Reports. [URL: https://www.

- Guidechem. This compound 41890-92-0 wiki. [URL: https://www.guidechem.com/wiki/7-methoxy-3,7-dimethyloctan-2-ol-41890-92-0.html]

- The Fragrance Conservatory. 3,7-Dimethyl-7-methoxyoctan-2-ol. [URL: https://fragranceconservatory.com/ingredient/3-7-dimethyl-7-methoxyoctan-2-ol]

- ChemicalBook. This compound | 41890-92-0. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0360410.htm]

- The John D. Walsh Company, Inc. OSYROL-SDS.pdf. [URL: https://www.johndwalsh.com/wp-content/uploads/2021/08/OSYROL-SDS.pdf]

- Benchchem. 7-Methoxy-3,7-dimethyloctan-3-ol | 94230-87-2. [URL: https://www.benchchem.com/product/b1213986]

- Martins, V. M. et al. (2019). Esters of terpene alcohols as highly potent, reversible, and low toxic skin penetration enhancers. Scientific Reports. [URL: https://www.

- Pharmaceutical Technology. Skin penetration of terpenes. [URL: https://www.pharmtech.

- Soares, A. et al. (2023). Therapeutic Potential of Fungal Terpenes and Terpenoids: Application in Skin Diseases. International Journal of Molecular Sciences. [URL: https://www.mdpi.com/1422-0067/24/6/5248]

- El Hachlafi, N. et al. (2021). Terpenes and terpenoids as main bioactive compounds of essential oils, their roles in human health and potential application as natural food preservatives. Food Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8555239/]

- Echemi. This compound. [URL: https://www.echemi.com/products/pid211311-7-methoxy-3-7-dimethyloctan-2-ol.html]

- RIFM. RIFM fragrance ingredient safety assessment, 3,7-dimethyl-7-methoxyoctan-2-ol, CAS registry number 41890-92-0. [URL: https://fragrancematerialsafetyresource.elsevier.com/sites/default/files/3%2C7-Dimethyl-7-methoxyoctan-2-ol.pdf]

- Ferreira, M. et al. (2023). Targeting Skin Aging Hallmarks In Vitro: Antioxidant, Anti-Inflammatory, and Anti-Senescence Effects of Phenolic-Rich Extracts from Cistus L. Species. Antioxidants. [URL: https://www.mdpi.com/2076-3921/12/2/434]

- OECD (2002), Test No. 404: Acute Dermal Irritation/Corrosion, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. [URL: https://www.oecd-ilibrary.

- Strat-M® Membrane. [URL: https://www.sigmaaldrich.com/US/en/product/merck/skbm01205]

- MatTek Life Sciences. EpiDerm™ Reconstructed Human Epidermis. [URL: https://www.

- Charles River Laboratories. In Vitro Skin Irritation Test (OECD 439). [URL: https://www.criver.

- G-Biosciences. ABTS Antioxidant Assay Kit. [URL: https://www.gbiosciences.com/products/abts-antioxidant-assay-kit]

- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods. [URL: https://www.sciencedirect.com/science/article/abs/pii/0022175983903034]

- Shah, V. P. et al. (1989). Determination of in vitro drug release from hydrocortisone creams. International Journal of Pharmaceutics. [URL: https://www.sciencedirect.com/science/article/abs/pii/0378517389901926]

Sources

- 1. iivs.org [iivs.org]

- 2. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 3. In vitro assessment of the anti-inflammatory and skin-moisturizing effects of Filipendula palmata (Pall.) Maxim. On human keratinocytes and identification of its bioactive phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. LPSよる免疫細胞への刺激 | Thermo Fisher Scientific - JP [thermofisher.com]

- 5. The Importance of Antioxidant Testing in the Cosmetic Industry [cosmeticsbusiness.com]

- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 7. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting Skin Aging Hallmarks In Vitro: Antioxidant, Anti-Inflammatory, and Anti-Senescence Effects of Phenolic-Rich Extracts from Cistus L. Species [mdpi.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method | RE-Place [re-place.be]

- 11. Reconstructed Human Epidermis Model Test | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]

- 12. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]

- 13. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 14. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

- 15. assaygenie.com [assaygenie.com]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. assaygenie.com [assaygenie.com]

- 20. Molecular Medicine Reports [spandidos-publications.com]

- 21. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. norlab.com [norlab.com]

Method for testing the anti-aging effects of Osyrol

A Framework for Investigating the Putative Anti-Aging Properties of Osyrol

Abstract